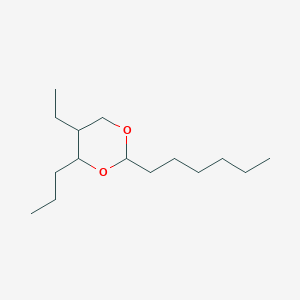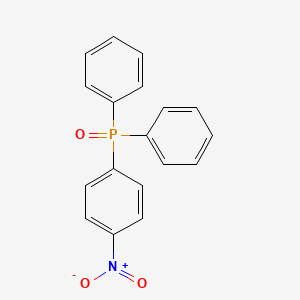
Triethyl(prop-1-yn-1-yl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(prop-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C9H18Ge It is a member of the organometallic compounds, specifically those containing germanium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(prop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with a suitable alkyne under specific conditions. One common method is the hydrogermylation of propargyl compounds using triethylgermanium hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product .
化学反应分析
Types of Reactions
Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
科学研究应用
Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Triethylgermane: Similar in structure but lacks the alkyne group.
Triethylsilane: Contains silicon instead of germanium.
Propargyloxytrimethylsilane: Contains silicon and an alkyne group, similar to Triethyl(prop-1-yn-1-yl)germane.
属性
CAS 编号 |
6212-75-5 |
|---|---|
分子式 |
C9H18Ge |
分子量 |
198.87 g/mol |
IUPAC 名称 |
triethyl(prop-1-ynyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |
InChI 键 |
YLAMNUCTECJSRI-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C#CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


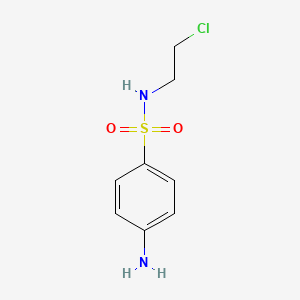
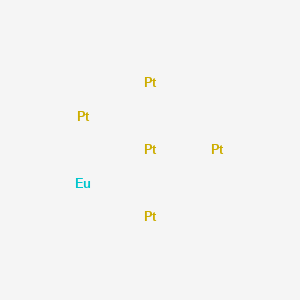
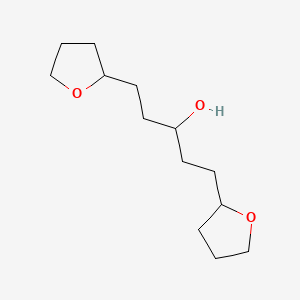
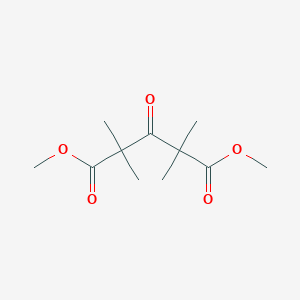
![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)
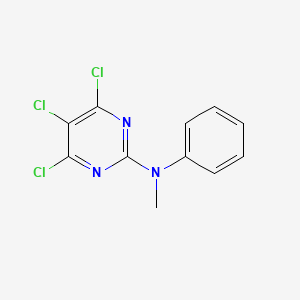
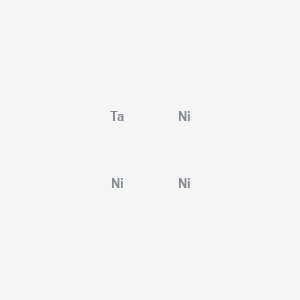
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
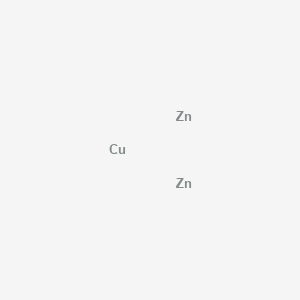
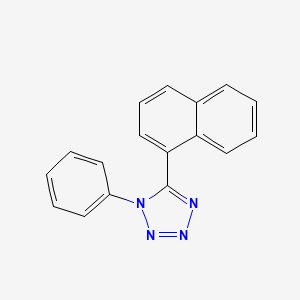
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
